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Compound of Interest

Compound Name: Ethyl (E,Z)-2,4-decadienoate

Cat. No.: B153589 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on

the Discovery, Analysis, and Sensory Significance of a Key Aroma Compound.

Ethyl (E,Z)-2,4-decadienoate, colloquially known as the "pear ester," is a volatile organic

compound paramount to the characteristic aroma of many pear varieties, most notably the

Bartlett (Williams Bon Chretien) pear.[1][2] Its discovery and subsequent characterization have

been pivotal in the fields of flavor chemistry, food science, and chemical ecology. This technical

guide provides a comprehensive overview of the core scientific principles and methodologies

associated with this influential flavor compound.

Chemical and Physical Properties
Ethyl (E,Z)-2,4-decadienoate is a colorless liquid with a potent and distinctive aroma

described as green, fruity, and reminiscent of ripe Bartlett pears.[1][2][3] It is a fatty acid ethyl

ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .[4]
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Property Value

Molecular Formula C12H20O2

Molecular Weight 196.29 g/mol

Appearance Colorless liquid

Odor
Green, waxy, pear, apple, sweet, fruity,

tropical[5]

Boiling Point 70-72 °C at 0.05 mmHg

CAS Number 3025-30-7

Quantitative Analysis in Pear Cultivars
The concentration of Ethyl (E,Z)-2,4-decadienoate varies significantly among different pear

cultivars, contributing to their unique aroma profiles. The Bartlett pear is particularly known for

its high content of this ester. While comprehensive data across all cultivars is extensive, the

following table summarizes representative concentrations found in select varieties through

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS).

Pear Cultivar
Concentration (ng/g Fresh
Weight)

Reference

Anli 1.13

Jianbali Not Specified

Nanguoli 3.06

Dr. Guyot

Highest among 12 cultivars

studied (specific value not

provided)

[6]
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Isolation and Analysis of Ethyl (E,Z)-2,4-decadienoate
from Pears via HS-SPME-GC-MS
This method is a standard for the analysis of volatile compounds in fruits.

1. Sample Preparation:

Fresh pear tissue is homogenized.

To enhance the release of volatiles and prevent browning, a salt solution (e.g., NaCl) can be

added during homogenization.

2. Headspace Solid-Phase Microextraction (HS-SPME):

An aliquot of the pear homogenate is placed in a sealed vial.

The sample is incubated at a controlled temperature (e.g., 80°C for 15 minutes) to allow

volatile compounds to accumulate in the headspace.[6]

A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed

to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The SPME fiber is inserted into the heated injection port of the gas chromatograph, where

the adsorbed volatiles are desorbed.

The compounds are separated on a capillary column (e.g., VOCOL).

The separated compounds are then detected and identified by a mass spectrometer.

4. Quantification:

Quantification is typically performed using an internal standard (e.g., cyclohexanone) and

creating a calibration curve.[6]
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Figure 1: Experimental workflow for the analysis of pear volatiles using HS-SPME-GC-MS.

Stereoselective Synthesis of Ethyl (E,Z)-2,4-
decadienoate
Several methods for the stereoselective synthesis of the pear ester have been developed. One

common approach involves the use of organocuprate chemistry.[1][2]

1. Formation of the Organocuprate Reagent:

cis-1-Heptenyl bromide is reacted with lithium metal to form the corresponding organolithium

reagent.

This organolithium reagent is then treated with a copper(I) salt (e.g., copper(I) iodide) to

generate the lithium di-(cis-1-heptenyl)cuprate.

2. Conjugate Addition:

The organocuprate reagent is reacted with ethyl propiolate. The cuprate undergoes a

conjugate addition to the alkyne, followed by protonolysis, to yield a mixture of isomeric

esters.

3. Purification:

The desired Ethyl (E,Z)-2,4-decadienoate is then purified from the reaction mixture,

typically by fractional distillation.
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Figure 2: General workflow for the stereoselective synthesis of Ethyl (E,Z)-2,4-decadienoate.

Sensory Descriptive Analysis of Pear Aroma
Sensory analysis is crucial for correlating chemical data with human perception of flavor.

1. Panelist Training:

A panel of assessors (typically 8-12 individuals) is trained over an extended period (e.g., 3

months).[7]

Training includes the recognition of basic tastes and aromas, familiarization with texture

attributes, and the use of intensity scales.[7]

2. Vocabulary Development:

The panel collaboratively develops a specific vocabulary to describe the aroma, taste, and

texture of pears.[7]
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Reference standards are established for each descriptive term to ensure consistency.

3. Sample Evaluation:

Pear samples are prepared and presented to the panelists in a controlled environment (e.g.,

in a light booth to standardize visual assessment).[7]

Panelists rate the intensity of each attribute on a structured scale (e.g., a 0-10 category scale

where 0 is none and 10 is extreme).[7]

4. Data Analysis:

The sensory data is statistically analyzed to determine significant differences in the sensory

profiles of different pear cultivars or treatments.

Key Aroma Descriptors for Pears:

Pear aroma

Grassy/green aroma

Floral aroma

Fruity flavor

Apple aroma

Fermented aroma

Stemmy/woody aroma[8]

Biosynthesis of Ethyl (E,Z)-2,4-decadienoate in
Pears
The biosynthesis of esters in pears, including Ethyl (E,Z)-2,4-decadienoate, originates from

the fatty acid metabolic pathway.

1. Liberation of Fatty Acids:
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Lipases release fatty acids, such as linoleic and linolenic acids, from lipids.

2. Lipoxygenase (LOX) Pathway:

The lipoxygenase (LOX) enzyme catalyzes the oxidation of unsaturated fatty acids to form

hydroperoxides.

3. Hydroperoxide Lyase (HPL) Action:

Hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain aldehydes.

4. Reduction to Alcohols:

Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols.

5. Esterification:

Finally, alcohol acyltransferase (AAT) catalyzes the esterification of the alcohol with an acyl-

CoA (derived from fatty acid metabolism) to form the final ester, such as Ethyl (E,Z)-2,4-
decadienoate.
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Figure 3: Biosynthetic pathway of Ethyl (E,Z)-2,4-decadienoate in pears.
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Conclusion
Ethyl (E,Z)-2,4-decadienoate is a cornerstone of pear aroma, influencing consumer

preference and defining the sensory quality of numerous cultivars. A thorough understanding of

its chemical properties, analytical methodologies, and biosynthetic origins is essential for

researchers and professionals in the food and flavor industries. The protocols and data

presented in this guide offer a foundational resource for further investigation and application of

this significant flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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